5-[(2-Methylbut-3-YN-2-YL)amino]furan-2-carboxylic acid
Description
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
5-(2-methylbut-3-yn-2-ylamino)furan-2-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c1-4-10(2,3)11-8-6-5-7(14-8)9(12)13/h1,5-6,11H,2-3H3,(H,12,13) |
InChI Key |
BLAMTDAQNDMFGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#C)NC1=CC=C(O1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 5-[(2-Methylbut-3-yn-2-yl)amino]furan-2-carboxylic acid typically involves:
- Construction of the furan-2-carboxylic acid core or its ester derivative.
- Introduction of the amino substituent at the 5-position of the furan ring.
- Attachment of the 2-methylbut-3-yn-2-yl group to the amino nitrogen.
This approach aligns with methods used for related 5-substituted furan-2-carboxylic acids and 5-aminobenzofuran derivatives, where selective substitution and functional group transformations are key steps.
Preparation of the Furan-2-carboxylic Acid Core
A common precursor is furan-2-carboxylic acid or its esters, which can be synthesized or obtained commercially. According to patent CN101607950B, related benzofuran carboxylates are prepared via:
- Reaction of salicylaldehyde with aniline diazonium salts to form intermediates.
- Sequential etherification, ring-closure, and reduction reactions to yield 5-amino benzofuran-2-carboxylates.
While this patent focuses on benzofuran derivatives, analogous strategies can be adapted for furan systems, starting from substituted furans or furfural derivatives.
Introduction of the Amino Group and Alkynyl Substituent
The amino group at the 5-position can be introduced by nucleophilic substitution or amination reactions on appropriate furan intermediates. The alkynyl substituent, specifically the 2-methylbut-3-yn-2-yl group, is typically installed via:
- Alkylation of the amino group with a suitable alkynyl halide or equivalent electrophile.
- Alternatively, coupling reactions using Sonogashira or related palladium-catalyzed cross-coupling methods can attach the alkynyl moiety.
Esterification and Hydrolysis Steps
Often, the carboxylic acid is handled as its methyl or ethyl ester to facilitate purification and reaction control. For example, methyl esters of 5-(2-amino-phenyl)-furan-2-carboxylic acid have been synthesized with high yield (94%) by catalytic hydrogenation of nitro precursors using palladium on activated charcoal in methanol. After completion of substitution reactions, ester hydrolysis under acidic or basic conditions affords the free acid.
Detailed Reaction Conditions and Yields
Analytical and Purification Techniques
- Purification is typically performed by recrystallization or chromatography.
- Structural confirmation via NMR, IR, and mass spectrometry ensures the presence of the amino and alkynyl substituents.
- Hydrogenation steps are monitored by TLC and HPLC to ensure complete conversion.
Research Findings and Optimization Notes
- The selectivity of amination and alkynylation reactions is crucial to avoid side reactions and polymerization of the alkyne.
- Use of non-proton polar solvents such as dimethylformamide (DMF) can improve reaction rates and selectivity in substitution steps.
- Hydrogenation conditions require careful control of pressure (1–4 MPa) and temperature (20–70 °C) to avoid over-reduction or degradation.
- Alkylation of amino groups with bulky alkynyl substituents may require phase-transfer catalysts or specific bases to enhance yields.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
5-[(2-Methylbut-3-YN-2-YL)amino]furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base, such as triethylamine (TEA).
Major Products
The major products formed from these reactions include oxidized furan derivatives, reduced alcohols or aldehydes, and various substituted amino-furan derivatives.
Scientific Research Applications
5-[(2-Methylbut-3-YN-2-YL)amino]furan-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-[(2-Methylbut-3-YN-2-YL)amino]furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Structural Analogues by Substituent Type
Amino-Substituted Furan-2-carboxylic Acids
- 5-[(But-3-yn-2-yl)amino]furan-2-carboxylic acid (CAS 1598617-57-2): Structure: Lacks the additional methyl group on the alkyne chain compared to the target compound. Properties: Molecular weight 179.17 g/mol; likely lower hydrophobicity due to shorter alkyne chain .
- 5-[Methyl(prop-2-yn-1-yl)amino]furan-2-carboxylic acid: Structure: Features a propargylamino group with a methyl substituent. Synthesis: Likely synthesized via nucleophilic substitution or reductive amination .
Hydroxyl/Carbonyl-Substituted Derivatives
- 5-(1-Hydroxypentyl)-furan-2-carboxylic acid and 5-(3-Hydroxypentyl)-furan-2-carboxylic acid: Source: Isolated from the endophytic fungus Coriolopsis sp. J5 . Bioactivity: Demonstrated antimicrobial activity against Xanthomonas axonopodis and Candida albicans . Key Difference: Hydroxyl groups enhance hydrophilicity, contrasting with the alkyne-amino group’s hydrophobicity.
Aromatic/Aryl-Substituted Derivatives
- 5-Phenylfuran-2-carboxylic acid :
- 5-(Nitrophenyl)-furan-2-carboxylic acids :
Sulfonyl/Chlorosulfonyl Derivatives
- 5-(Chlorosulfonyl)furan-2-carboxylic acid: Properties: High density (1.734 g/cm³), boiling point 394.9°C, and logP 1.986 due to the sulfonyl group . Applications: Potential use in polymer or agrochemical synthesis.
Comparative Analysis Table
Biological Activity
5-[(2-Methylbut-3-YN-2-YL)amino]furan-2-carboxylic acid is a compound of interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and a summary of its pharmacological properties.
Chemical Structure
The molecular formula for this compound is CHNO, with a molecular weight of approximately 193.20 g/mol. The compound features a furan ring, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially useful against certain bacterial strains.
- Anti-inflammatory Effects : The compound has shown promising results in inhibiting pro-inflammatory mediators, which could make it a candidate for treating inflammatory diseases.
Antimicrobial Activity
A study conducted on derivatives of furan compounds indicated that modifications at the amino position can enhance antimicrobial efficacy. Specifically, compounds similar to this compound demonstrated significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) were determined for various strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the furan moiety plays a critical role in the antimicrobial activity of the compound.
Anti-inflammatory Activity
The anti-inflammatory potential was assessed using RAW 264.7 macrophage cells stimulated with lipopolysaccharides (LPS). The results showed that this compound significantly inhibited the production of nitric oxide (NO), with an IC value of approximately 12 µM. This inhibition suggests a mechanism involving the suppression of inducible nitric oxide synthase (iNOS).
| Treatment | NO Production (µM) | IC (µM) |
|---|---|---|
| Control | 25 | - |
| Compound Treatment | 8 | 12 |
Case Studies
In a recent study focusing on the structure-activity relationship (SAR) of furan derivatives, it was observed that the presence of alkynyl groups enhances both antimicrobial and anti-inflammatory activities. The study highlighted that similar compounds with varying substituents at the furan ring exhibited different levels of biological activity, emphasizing the importance of chemical structure in pharmacological effects.
Q & A
Basic Research Questions
Q. What experimental parameters optimize the synthesis yield of 5-[(2-Methylbut-3-YN-2-YL)amino]furan-2-carboxylic acid?
- Methodological Answer : Synthesis optimization involves adjusting molar ratios of reactants (e.g., amine and furan-carboxylic acid derivatives), reaction temperature (typically 60–100°C), and time (12–24 hours). Catalysts like NaOH or K₂CO₃ may enhance nucleophilic substitution efficiency. For example, highlights the use of alkaline conditions to promote coupling between phenols and furan-carboxylic acids . Post-synthesis, purification via recrystallization or column chromatography (using solvents like ethyl acetate/hexane) is critical to isolate the product with >95% purity .
Q. How can structural confirmation of this compound be achieved post-synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are standard for confirming molecular structure. For instance, details NMR chemical shifts for furan derivatives, such as δ 7.2–7.8 ppm for aromatic protons and δ 160–180 ppm for carbonyl carbons . X-ray crystallography (as in ) provides definitive crystallographic data for novel derivatives .
Q. What purification techniques are effective for removing byproducts in the final synthesis step?
- Methodological Answer : Column chromatography with silica gel (eluent: gradient of ethyl acetate in hexane) effectively separates polar byproducts. Recrystallization in ethanol/water mixtures is preferred for high-purity crystalline products, as demonstrated in for analogous furan-carboxylic acids .
Advanced Research Questions
Q. How can researchers resolve contradictory data in reaction outcomes (e.g., unexpected byproducts)?
- Methodological Answer : Contradictions often arise from side reactions (e.g., over-oxidation or unintended substitutions). Analytical techniques like Thin-Layer Chromatography (TLC) and HPLC monitor reaction progress. For example, used TLC to track coupling reactions and HRMS to identify unexpected adducts . Kinetic studies (varying reaction time/temperature) and computational modeling (DFT calculations) can elucidate competing pathways .
Q. What mechanistic insights explain the reactivity of the alkyne-substituted amino group in this compound?
- Methodological Answer : The 2-methylbut-3-yn-2-yl group introduces steric hindrance and electron-withdrawing effects, influencing nucleophilic substitution kinetics. notes that electron-withdrawing substituents (e.g., chlorine) stabilize reactive intermediates, which may analogously apply to alkyne groups . Reaction mechanisms can be probed via isotopic labeling (e.g., ¹⁵N NMR) or trapping intermediates with scavengers like TEMPO .
Q. What methodologies assess the bioactivity of this compound in neurological or antimicrobial targets?
- Methodological Answer : Enzyme inhibition assays (e.g., monoamine oxidase B for neurological targets) measure IC₅₀ values using fluorometric or colorimetric substrates. and describe furan derivatives tested for MAO-B inhibition via kinetic assays . For antimicrobial activity, microdilution assays (MIC/MBC) against bacterial/fungal strains are standard, as referenced in for chlorinated furan-carboxylic acids .
Q. How does the substitution pattern on the furan ring influence electronic properties and reactivity?
- Methodological Answer : Substituents alter electron density via inductive/resonance effects. Cyclic Voltammetry (CV) can quantify redox potentials, while Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO). used NMR chemical shifts to correlate electron-withdrawing groups (e.g., -COOH) with deshielding effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
